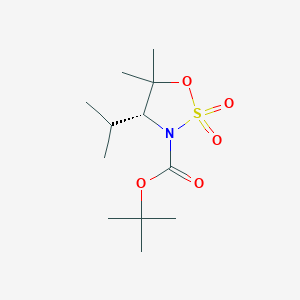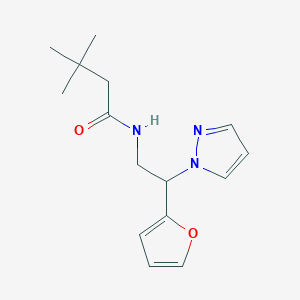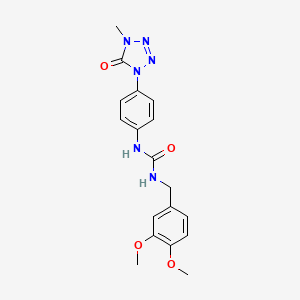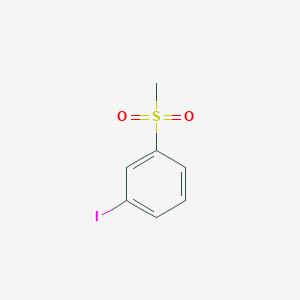![molecular formula C18H21F2NO2 B2883749 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione CAS No. 2097861-36-2](/img/structure/B2883749.png)
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1,1-Difluoro-6-azaspiro[25]octan-6-yl}-5-phenylpentane-1,5-dione is a synthetic organic compound notable for its spirocyclic structure, which includes both fluorine and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,1-difluoro-6-azaspiro[2.5]octane derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst.
Formation of the Dione Moiety:
Industrial Production Methods
For industrial production, the synthetic route would be optimized to ensure high yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The dione moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
1-{1,1-Difluoro-6-azaspiro[2
Medicinal Chemistry: Due to its unique structure, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s spirocyclic structure and fluorine content make it a candidate for the development of new materials with unique electronic or optical properties.
Biological Research: It could be used as a probe or tool compound in biological studies to investigate the role of specific molecular pathways or targets.
作用機序
The mechanism of action of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The presence of fluorine atoms could enhance its binding affinity or metabolic stability.
類似化合物との比較
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane: A simpler analog lacking the phenyl and dione functionalities.
6-Azaspiro[2.5]octane Derivatives: Compounds with variations in the substituents on the spirocyclic core.
Fluorinated Spirocyclic Compounds: Other spirocyclic compounds containing fluorine atoms.
Uniqueness
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione is unique due to its combination of a spirocyclic core, fluorine atoms, and a phenyl-dione moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO2/c19-18(20)13-17(18)9-11-21(12-10-17)16(23)8-4-7-15(22)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIDNMRDWWCTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2883666.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883673.png)

![N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2883678.png)
![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)


